

The Biosynthesis of 2-Tetradecanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Tetradecanone

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Abstract

2-Tetradecanone, a C14 methyl ketone, is a naturally occurring compound found in various plants and insects, where it can act as a signaling molecule or defense compound. Its biosynthesis is intrinsically linked to fatty acid metabolism. This technical guide delineates the core biosynthetic pathways of **2-tetradecanone**, detailing the enzymatic steps, relevant quantitative data from homologous systems, and key experimental protocols. The primary route to **2-tetradecanone** involves the formation of its C15 fatty acid precursor, pentadecanoic acid, followed by a series of enzymatic reactions analogous to those established for other methyl ketones. Two principal pathways are presented: the incomplete beta-oxidation pathway and a specialized two-enzyme system. This document aims to provide a thorough understanding of **2-tetradecanone** biosynthesis for researchers in natural product synthesis, metabolic engineering, and drug development.

Introduction

2-Tetradecanone is a saturated methyl ketone with the chemical formula $C_{14}H_{28}O$. It has been identified in various natural sources, including plants like hops (*Humulus lupulus*) and mioga ginger (*Zingiber mioga*), and as a pheromone component in certain insects. The biosynthesis of methyl ketones is a fascinating offshoot of primary fatty acid metabolism, providing a clear example of how fundamental metabolic pathways can be adapted to produce specialized secondary metabolites. Understanding these pathways is crucial for applications ranging from

the synthetic biology of flavor and fragrance compounds to the development of novel pest control strategies.

This guide will focus on the de novo biosynthesis of **2-tetradecanone**, which logically begins with the synthesis of its immediate fatty acid precursor.

Precursor Biosynthesis: The Formation of Pentadecanoic Acid (C15:0)

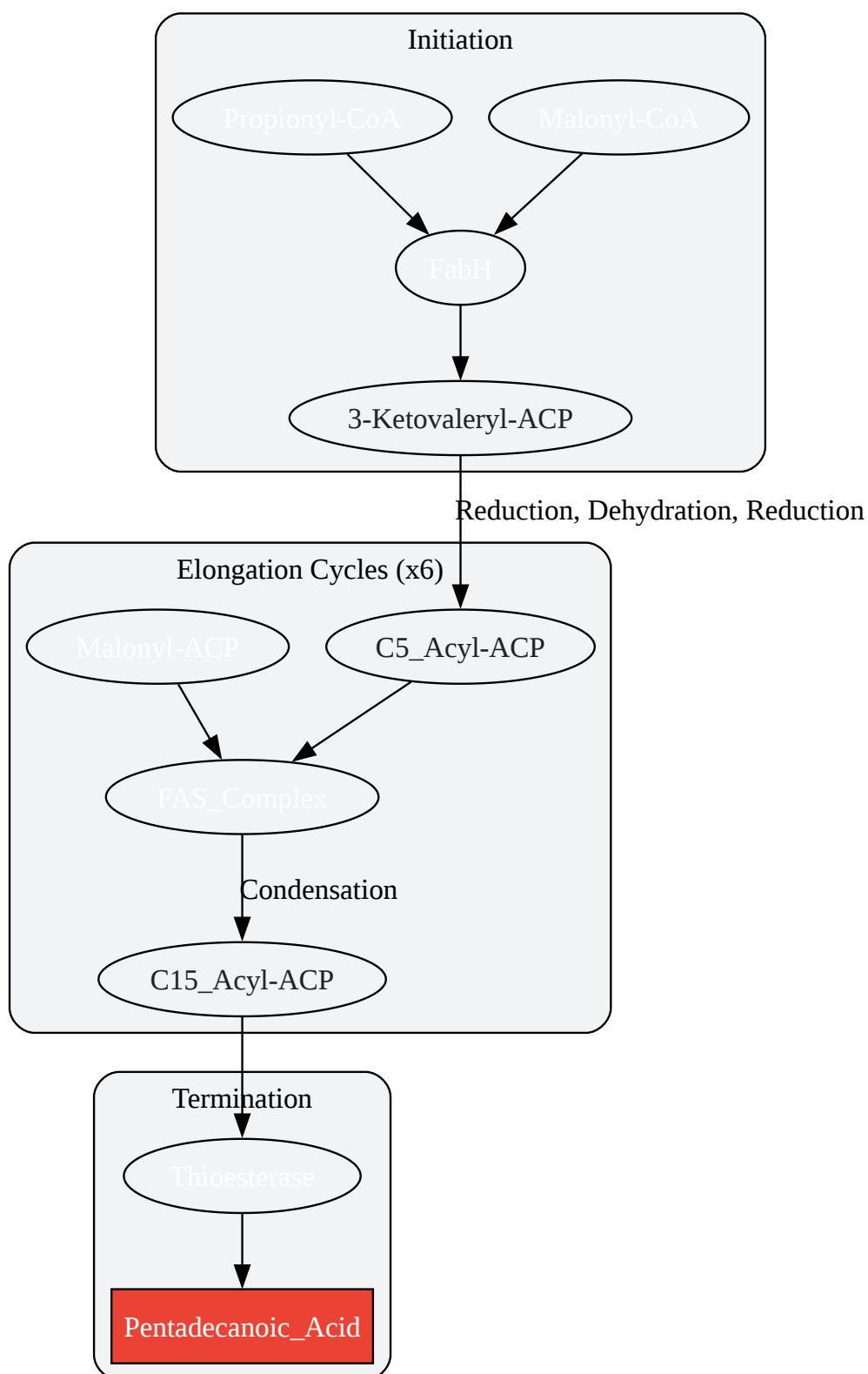
The biosynthesis of **2-tetradecanone** (a C14 ketone) necessitates a C15 precursor, pentadecanoic acid. Unlike the more common even-chain fatty acids which are synthesized from acetyl-CoA, odd-chain fatty acids are initiated with propionyl-CoA.^{[1][2]}

The overall process of odd-chain fatty acid synthesis follows the canonical steps of fatty acid biosynthesis, with the key difference being the initial priming molecule.

Key Steps in Pentadecanoic Acid Biosynthesis:

- **Initiation:** The synthesis is initiated by the condensation of propionyl-CoA with malonyl-CoA, catalyzed by β -ketoacyl-ACP synthase III (FabH).
- **Elongation:** A series of condensation, reduction, and dehydration reactions, catalyzed by the fatty acid synthase (FAS) complex, elongates the acyl chain by two carbons in each cycle using malonyl-CoA as the donor of two-carbon units.
- **Termination:** The elongation cycle is terminated by the action of an acyl-ACP thioesterase, which hydrolyzes the C15:0-ACP to release free pentadecanoic acid.

The availability of propionyl-CoA is often the limiting factor for odd-chain fatty acid production.^[1] In engineered microorganisms, various pathways can be introduced or enhanced to increase the intracellular pool of propionyl-CoA, such as the citramalate/2-ketobutyrate pathway or the degradation of amino acids like isoleucine and valine.^[3] In some engineered *E. coli* strains, the overexpression of the threonine biosynthesis pathway has been shown to increase the production of odd-chain fatty acids, with pentadecanoic acid being the predominant product.^[3]



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Core Biosynthetic Pathways of 2-Tetradecanone

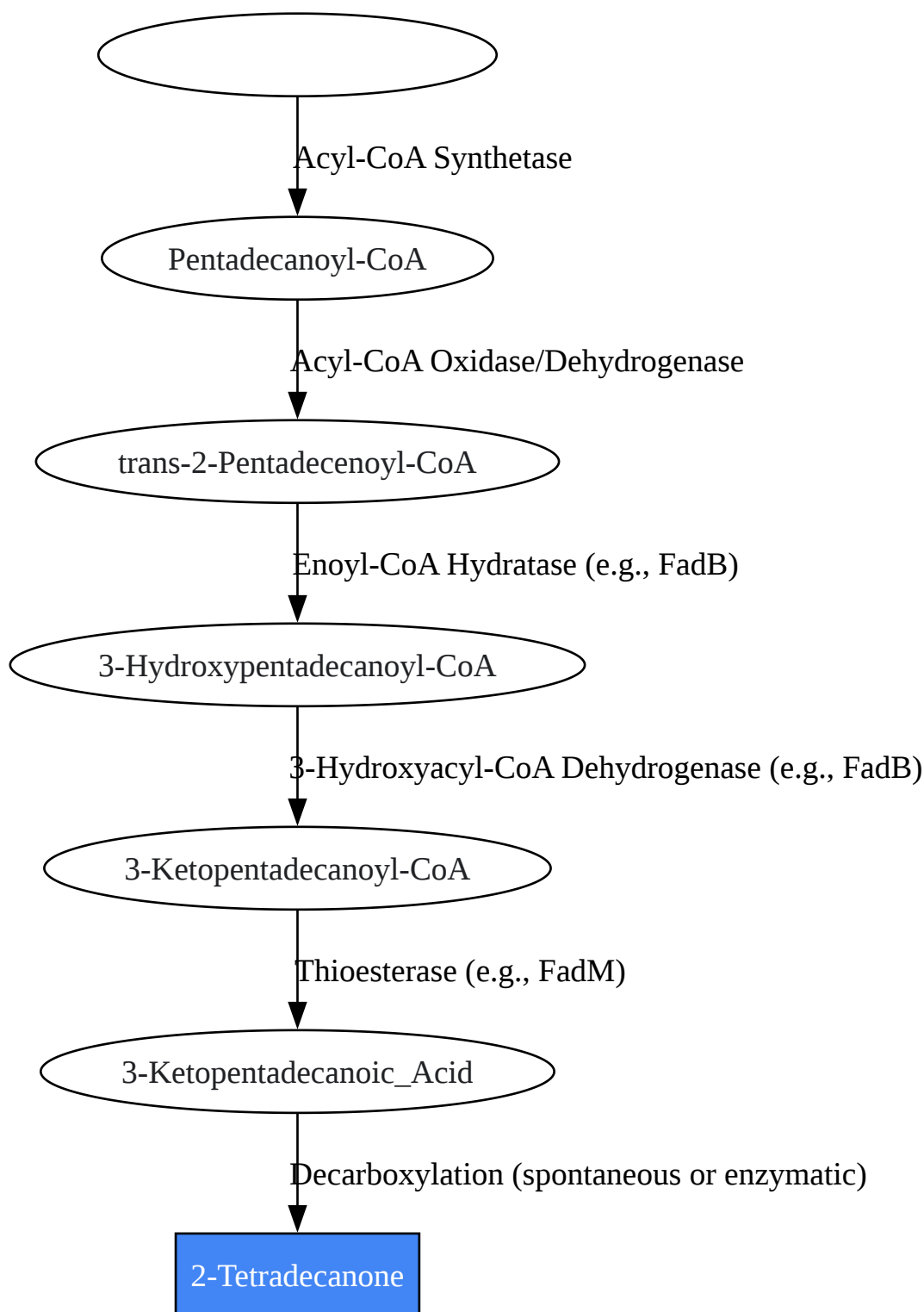
Once pentadecanoic acid is synthesized, it can be channeled into pathways leading to the formation of **2-tetradecanone**. Two primary pathways have been elucidated for methyl ketone biosynthesis in nature.

Pathway 1: Incomplete Beta-Oxidation

This pathway is predominantly observed in fungi and involves a modification of the standard fatty acid beta-oxidation cycle.

Key Steps:

- **Activation:** Pentadecanoic acid is activated to pentadecanoyl-CoA by an acyl-CoA synthetase.
- **Oxidation:** Pentadecanoyl-CoA enters the beta-oxidation cycle. The first step is the oxidation of pentadecanoyl-CoA to trans-2-pentadecenoyl-CoA, catalyzed by an acyl-CoA oxidase or dehydrogenase.
- **Hydration:** trans-2-Pentadecenoyl-CoA is hydrated to 3-hydroxypentadecanoyl-CoA by an enoyl-CoA hydratase.
- **Oxidation:** 3-Hydroxypentadecanoyl-CoA is oxidized to 3-ketopentadecanoyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase. The enzymes for steps 3 and 4 are often part of a multifunctional enzyme, such as FadB in *E. coli*.
- **Hydrolysis:** Instead of the usual thiolytic cleavage by a thiolase (like FadA in *E. coli*), the beta-oxidation is "incomplete". A thioesterase, such as FadM in *E. coli*, hydrolyzes the 3-ketopentadecanoyl-CoA to release the free 3-ketopentadecanoic acid.
- **Decarboxylation:** The resulting β -keto acid, 3-ketopentadecanoic acid, is unstable and can undergo spontaneous or enzyme-catalyzed decarboxylation to yield **2-tetradecanone**.



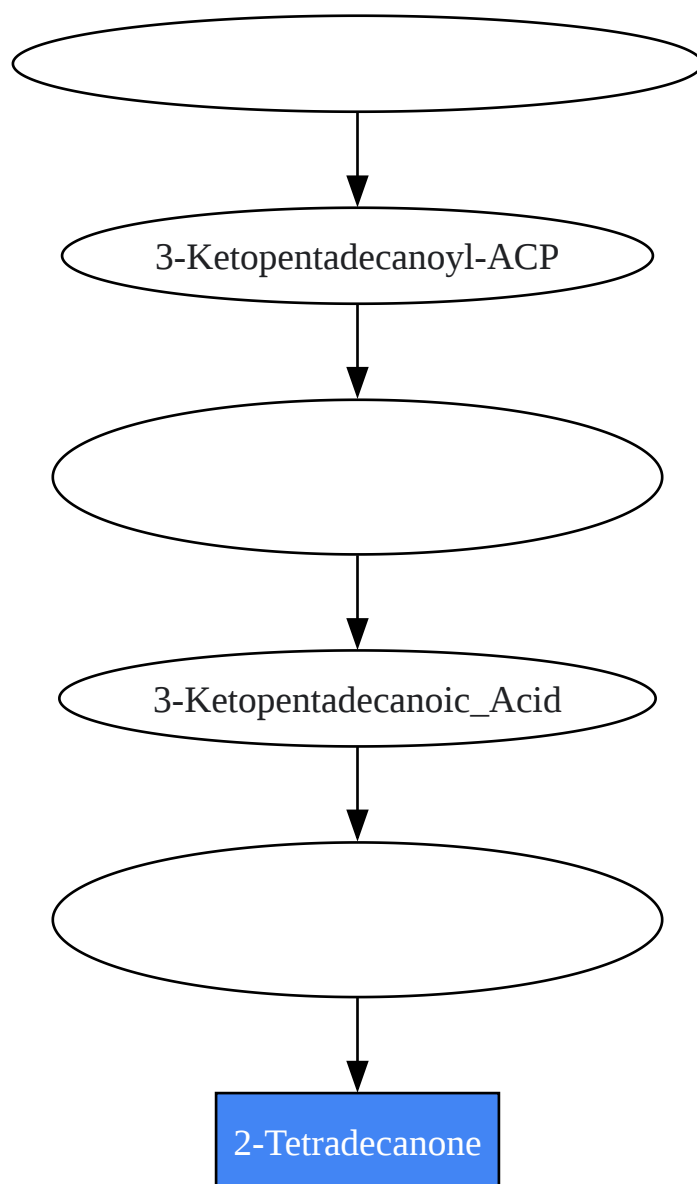
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Pathway 2: The Plant Two-Enzyme System

A more direct pathway has been characterized in the wild tomato *Solanum habrochaites*, which produces high levels of C11 and C13 methyl ketones. This pathway diverts intermediates directly from fatty acid synthesis.

Key Steps:

- **Thioester Hydrolysis:** An intermediate of pentadecanoic acid synthesis, 3-ketopentadecanoyl-ACP, is hydrolyzed by a specialized thioesterase known as Methyl Ketone Synthase 2 (MKS2). This releases the free β -keto acid, 3-ketopentadecanoic acid.
- **Decarboxylation:** The released 3-ketopentadecanoic acid is then decarboxylated by a 3-ketoacid decarboxylase, Methyl Ketone Synthase 1 (MKS1), to produce **2-tetradecanone**.



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Quantitative Data

Direct quantitative data for the biosynthesis of **2-tetradecanone** is limited in the literature. However, data from studies on the metabolic engineering of other methyl ketones provide valuable insights into the potential yields and efficiencies of these pathways.

Organism	Engineering Strategy	Product(s)	Titer (mg/L)	Reference
Escherichia coli	Overexpression of acyl-CoA oxidase, FadB, and FadM; deletion of fadA	C11, C13, C15 methyl ketones	~380	(Goh et al., 2012)
Escherichia coli	Further optimization of the above strain	C11, C13, C15 methyl ketones	>1500	(Goh et al., 2014)
Yarrowia lipolytica	Deletion of pot1 (peroxisomal thiolase)	C13-C23 methyl ketones	-	(Hanko et al., 2018)[4]
Yarrowia lipolytica	Overexpression of bacterial methyl ketone pathway	Saturated methyl ketones	151.5	(Hanko et al., 2018)[4]
Yarrowia lipolytica	Optimized bioreactor cultivation	Total methyl ketones	314.8	(Hanko et al., 2018)[4]
Escherichia coli	Expression of S. habrochaites MKS1 and MKS2	2-nonanone, 2-undecanone, 2-tridecanone	~6	(Goh et al., 2012)
Escherichia coli	Further metabolic engineering with MKS1/MKS2	2-nonanone, 2-undecanone, 2-tridecanone	~500	(Goh et al., 2012)

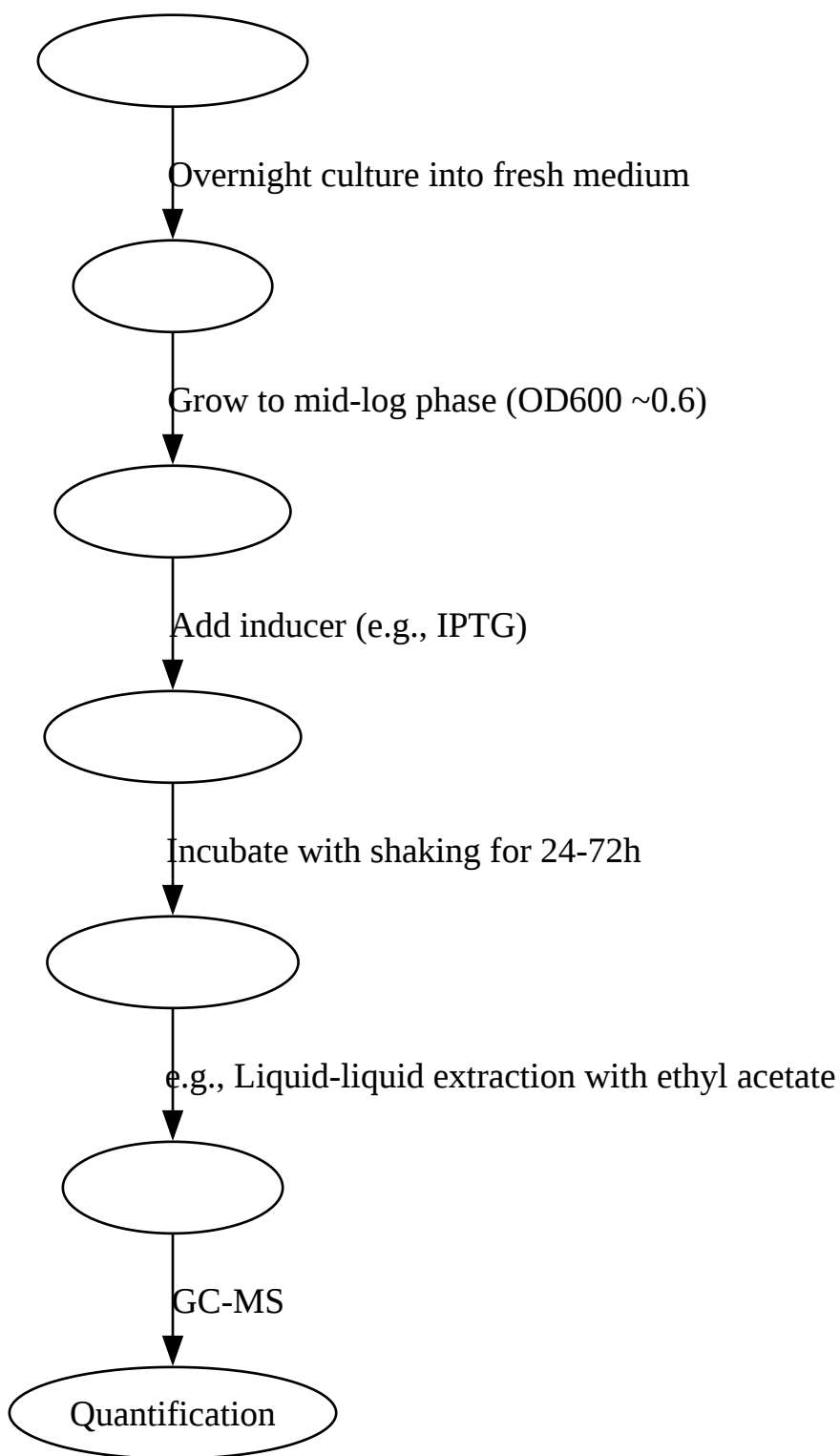
Experimental Protocols

The following are generalized protocols for key experiments in the study of **2-tetradecanone** biosynthesis, adapted from studies on other methyl ketones.

In Vivo Production and Extraction of Methyl Ketones from Engineered Microbes

This protocol is adapted from the work of Goh et al. (2012) for *E. coli*.

Experimental Workflow:



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Methodology:

- **Strain Cultivation:** Engineered *E. coli* strains are grown in a suitable medium (e.g., LB or M9 minimal medium) supplemented with antibiotics for plasmid maintenance.
- **Induction of Gene Expression:** At mid-log phase ($OD_{600} \approx 0.4-0.6$), the expression of the biosynthetic pathway genes is induced, for example, with Isopropyl β -D-1-thiogalactopyranoside (IPTG) for lac-inducible promoters.
- **Production Phase:** The cultures are incubated for 24-72 hours at an appropriate temperature (e.g., 30°C) with shaking. To facilitate product recovery and reduce potential toxicity, an organic overlay (e.g., with decane or dodecane) can be added to the culture to sequester the produced methyl ketones.
- **Extraction:** The culture (or the organic overlay) is harvested. For extraction from the whole culture, an equal volume of an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., 2-dodecanone) is added. The mixture is vortexed vigorously and then centrifuged to separate the phases.
- **Analysis:** The organic phase is collected, dried (e.g., with anhydrous sodium sulfate), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of **2-tetradecanone**.

In Vitro Enzyme Assays for Thioesterase and Decarboxylase Activity

Thioesterase (MKS2 or FadM) Assay:

- **Substrate Synthesis:** The substrate, 3-ketopentadecanoyl-ACP or 3-ketopentadecanoyl-CoA, needs to be synthesized. This can be achieved through chemical synthesis or enzymatic methods.
- **Reaction Mixture:** A typical reaction mixture would contain a buffer (e.g., Tris-HCl, pH 7.5), the purified thioesterase enzyme, and the substrate.
- **Incubation:** The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

- **Quenching and Analysis:** The reaction is stopped (e.g., by adding acid). The release of the free fatty acid can be monitored by various methods, including HPLC or by derivatization followed by GC-MS.

Decarboxylase (MKS1) Assay:

- **Substrate:** The substrate is 3-ketopentadecanoic acid.
- **Reaction Mixture:** The reaction mixture contains a suitable buffer, the purified MKS1 enzyme, and the substrate.
- **Incubation:** The reaction is incubated, and the production of **2-tetradecanone** is monitored over time.
- **Analysis:** The reaction mixture can be extracted with an organic solvent and analyzed by GC-MS to quantify the **2-tetradecanone** produced.

Conclusion

The biosynthesis of **2-tetradecanone** is a specialized branch of fatty acid metabolism. The primary route involves the synthesis of the C15 precursor, pentadecanoic acid, from propionyl-CoA. Subsequently, two main pathways can lead to the formation of **2-tetradecanone**: an incomplete beta-oxidation pathway and a two-enzyme system involving a thioesterase and a decarboxylase. While direct experimental data for **2-tetradecanone** is not abundant, a robust understanding can be extrapolated from studies on other methyl ketones. The information and protocols provided in this guide offer a solid foundation for researchers interested in the natural and engineered production of this and other methyl ketones. Future research should focus on identifying and characterizing the specific enzymes responsible for **2-tetradecanone** biosynthesis in its natural producers and on elucidating the substrate specificities of the known methyl ketone synthases with odd-chain-length precursors.

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References

- 1. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in *Yarrowia lipolytica* Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in *Yarrowia lipolytica* Enabled by Modular Pathway Engineering [frontiersin.org]
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